Disodium 4-((4-amino-2-hydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate

CAS No.: 94236-87-0

Cat. No.: VC17013779

Molecular Formula: C16H11N3Na2O8S2

Molecular Weight: 483.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94236-87-0 |

|---|---|

| Molecular Formula | C16H11N3Na2O8S2 |

| Molecular Weight | 483.4 g/mol |

| IUPAC Name | disodium;4-[(4-amino-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |

| Standard InChI | InChI=1S/C16H13N3O8S2.2Na/c17-9-1-2-12(14(20)5-9)18-19-13-6-10(28(22,23)24)3-8-4-11(29(25,26)27)7-15(21)16(8)13;;/h1-7,20-21H,17H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |

| Standard InChI Key | ACWRIADXYIZUNS-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC(=C(C=C1N)O)N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[Na+].[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

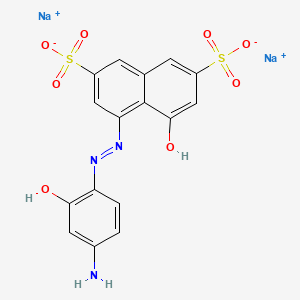

The compound’s structure (C₁₆H₁₁N₃Na₂O₈S₂) consists of a naphthalene backbone disubstituted with sulfonate groups at positions 2 and 7, ensuring hydrophilicity and ionic character. An azo bridge (-N=N-) links the naphthalene moiety to a 4-amino-2-hydroxyphenyl group, which contributes to its planar configuration and π-electron delocalization (Figure 1). This conjugation is responsible for its absorption maxima in the visible spectrum (λₐᵦₛ ≈ 450–550 nm), a hallmark of azo dyes.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 483.4 g/mol |

| Solubility | >100 g/L (water, 25°C) |

| Melting Point | Decomposes >300°C |

| λₐᵦₛ (Visible Spectrum) | 510 ± 10 nm |

| pKa (Hydroxyl Groups) | 8.2, 10.5 |

The sulfonate groups confer high aqueous solubility, enabling its use in dye baths and aqueous-based formulations. The compound exhibits moderate thermal stability, decomposing above 300°C without melting, a trait common to ionic aromatic compounds.

Synthesis and Industrial Production

Diazotization and Azo Coupling

The synthesis involves two stages:

-

Diazotization: 4-Amino-2-hydroxyphenylamine is treated with nitrous acid (HNO₂) under acidic conditions (pH 1–2) at 0–5°C to form a diazonium salt intermediate.

-

Coupling Reaction: The diazonium salt reacts with 5-hydroxynaphthalene-2,7-disulfonic acid in an alkaline medium (pH 8–9), yielding the target azo compound via electrophilic aromatic substitution.

Table 2: Optimized Reaction Conditions

| Parameter | Diazotization | Coupling |

|---|---|---|

| Temperature | 0–5°C | 20–25°C |

| pH | 1–2 (HCl) | 8–9 (NaOH) |

| Reaction Time | 30 min | 2–4 h |

| Yield | 85–90% | 75–80% |

Industrial-scale production employs continuous flow reactors to enhance reproducibility and minimize byproducts such as monoazo derivatives or unreacted intermediates. Post-synthesis purification involves membrane filtration and ion-exchange chromatography to achieve >99% purity.

Applications in Industrial and Research Contexts

Textile Dyeing

The compound’s affinity for cellulose fibers makes it a preferred direct dye for cotton and viscose. Its sulfonate groups form electrostatic interactions with fiber surfaces, while the azo group ensures colorfastness under washing and light exposure . Compared to reactive dyes, it offers cost efficiency but lower wash durability .

Biological Assays

In research, the compound serves as a chelating agent for transition metals (e.g., Cu²⁺, Fe³⁺) due to its hydroxyl and amino groups. This property is exploited in:

-

Colorimetric Sensors: Detection of metal ions in environmental samples via visible color shifts.

-

Enzyme Mimetics: Mimicking peroxidase activity in oxidative stress assays.

Table 3: Metal Binding Constants (Log K)

| Metal Ion | Log K (25°C) |

|---|---|

| Cu²⁺ | 8.9 |

| Fe³⁺ | 10.2 |

| Zn²⁺ | 6.7 |

Stability and Degradation Pathways

Photolytic and Oxidative Degradation

Exposure to UV light induces N=N bond cleavage, generating aromatic amines such as 4-amino-2-hydroxybenzenesulfonic acid . Oxidation via hydrogen peroxide produces quinone derivatives, which are less toxic than amine byproducts .

Table 4: Half-Lives Under Environmental Conditions

| Condition | Half-Life |

|---|---|

| UV Light (300 nm) | 2.5 h |

| H₂O₂ (1 mM) | 45 min |

| Dark, pH 7 | >30 days |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume